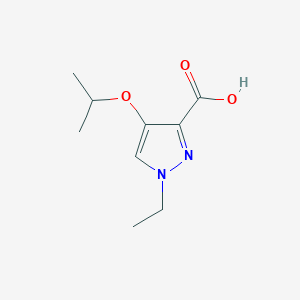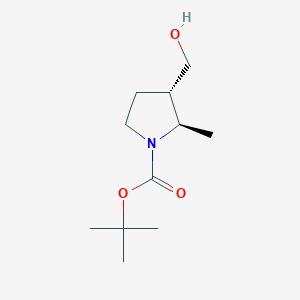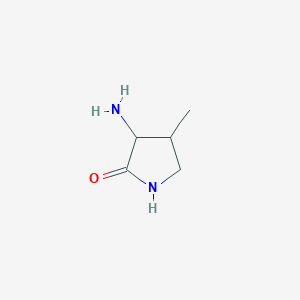
Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals This compound is characterized by a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a carboxylate ester at the 2nd position of the indole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of 3-hydroxyindole followed by esterification. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane. The hydroxyl group at the 3rd position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents. The final esterification step involves reacting the carboxylic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a base like sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Methyl 6-bromo-3-oxo-1H-indole-2-carboxylate.
Reduction: Methyl 3-hydroxy-1H-indole-2-carboxylate.
Substitution: Methyl 6-substituted-3-hydroxy-1H-indole-2-carboxylate derivatives.
Applications De Recherche Scientifique
Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The bromine atom and hydroxyl group play crucial roles in these interactions, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-bromo-1H-indole-3-carboxylate: Similar structure but lacks the hydroxyl group at the 3rd position.
Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate: Contains additional substituents like a phenylsulfanylmethyl group.
Uniqueness
Methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
methyl 6-bromo-3-hydroxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c1-15-10(14)8-9(13)6-3-2-5(11)4-7(6)12-8/h2-4,12-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMJXVCYHSBXKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(N1)C=C(C=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(4-Bromophenyl)amino]methyl}-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B12950764.png)


![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene](/img/structure/B12950780.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-c]pyridazine-3-carbonitrile](/img/structure/B12950788.png)
![Methyl 7-((tert-butoxycarbonyl)amino)-3-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B12950794.png)
![Thiazolo[4,5-b]pyridine,2-(methylthio)-6-(trifluoromethyl)-](/img/structure/B12950802.png)
![3-Bromo-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid](/img/structure/B12950809.png)




